molecular formula C10H10ClFO B14052441 1-(3-(Chloromethyl)-4-fluorophenyl)propan-2-one

1-(3-(Chloromethyl)-4-fluorophenyl)propan-2-one

Cat. No.: B14052441
M. Wt: 200.64 g/mol
InChI Key: WDGMVIUSRXKKNL-UHFFFAOYSA-N
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Description

1-(3-(Chloromethyl)-4-fluorophenyl)propan-2-one is an organic compound that features a chloromethyl and a fluorophenyl group attached to a propan-2-one backbone

Preparation Methods

The synthesis of 1-(3-(Chloromethyl)-4-fluorophenyl)propan-2-one typically involves the reaction of 3-(chloromethyl)-4-fluorobenzaldehyde with a suitable ketone precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale batch or continuous flow processes to optimize efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-(3-(Chloromethyl)-4-fluorophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the compound into corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(Chloromethyl)-4-fluorophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-4-fluorophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-(Chloromethyl)-4-fluorophenyl)propan-2-one can be compared with similar compounds such as:

    1-(3-(Chloromethyl)-4-bromophenyl)propan-2-one: This compound has a bromine atom instead of a fluorine atom, which may result in different reactivity and applications.

    1-(3-(Chloromethyl)-4-methylphenyl)propan-2-one:

    1-(3-(Chloromethyl)-4-nitrophenyl)propan-2-one:

Properties

Molecular Formula

C10H10ClFO

Molecular Weight

200.64 g/mol

IUPAC Name

1-[3-(chloromethyl)-4-fluorophenyl]propan-2-one

InChI

InChI=1S/C10H10ClFO/c1-7(13)4-8-2-3-10(12)9(5-8)6-11/h2-3,5H,4,6H2,1H3

InChI Key

WDGMVIUSRXKKNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)F)CCl

Origin of Product

United States

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